molecular formula C29H24Cl2N2O2 B304376 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304376
M. Wt: 503.4 g/mol
InChI Key: LLYHIFOKBOBKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and microorganisms by interfering with the DNA replication process. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit biofilm formation in microorganisms, and exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, its limited solubility in water and some organic solvents may pose a challenge in certain experiments.

Future Directions

There are several potential future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
1. Further investigation of its mechanism of action and potential targets in cancer cells and microorganisms.
2. Development of more efficient synthesis methods for the compound.
3. Study of its potential use as a fluorescent probe for the detection of other molecules.
4. Investigation of its potential use in combination with other compounds for enhanced anticancer and antimicrobial activities.
5. Study of its potential use in other fields such as catalysis and materials science.
Conclusion:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. Its low toxicity profile, antimicrobial, antifungal, and anticancer activities, and potential use as a fluorescent probe make it a promising compound for future research. Further investigation of its mechanism of action and potential applications is necessary to fully understand its potential in different fields of scientific research.

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported by several researchers. One of the most common methods involves the reaction of 3-chloro-4-methylbenzaldehyde and 2-chlorobenzoyl chloride with 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-1H-quinolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetic acid and the product is isolated by filtration and recrystallization.

Scientific Research Applications

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

Product Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C29H24Cl2N2O2

Molecular Weight

503.4 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C29H24Cl2N2O2/c1-17-14-15-19(16-22(17)31)33-23-12-7-13-24(34)26(23)25(20-10-5-6-11-21(20)30)27(29(33)32)28(35)18-8-3-2-4-9-18/h2-6,8-11,14-16,25H,7,12-13,32H2,1H3

InChI Key

LLYHIFOKBOBKCY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl

SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl

Origin of Product

United States

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